eudistomin Y6
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Overview
Description
eudistomin Y6 is a natural product found in Eudistoma and Synoicum with data available.
Scientific Research Applications
Antibacterial Properties
Eudistomin Y6, a beta-carboline-based metabolite, has demonstrated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus epidermis and Bacillus subtilis. This finding highlights its potential in the development of new antibacterial agents, particularly for treating infections caused by these specific bacteria. It's noteworthy that eudistomin Y6 achieved this antibacterial effect without exhibiting cytotoxicity in the MTT assay at 100 microM (Wang, Nam, Lee, & Kang, 2008).
Synthesis and Biological Activity
The synthesis of eudistomin Y6, alongside other compounds in the eudistomin Y class, has been extensively studied. The synthetic process, involving key intermediates and reactions, has been detailed, providing insights into the efficient production of these compounds for further research and potential therapeutic applications. Studies on the biological activity of eudistomin Y6 and related compounds have shown their inhibitory effects on breast carcinoma cell lines, suggesting a role in cancer research (Trieu, Dong, Zhang, Zheng, Meng, Lu, & Shi, 2013); (Jin, Zhang, Bijian, Ren, Wan, Alaoui-Jamali, & Jiang, 2013).
Potential in Antitumor and Antiviral Research
Eudistomin C, related to the eudistomin family, has demonstrated potent antitumor and antiviral activities. Its mechanism involves targeting the 40S ribosome and inhibiting protein translation. This could provide a valuable clue about the potential mechanisms through which eudistomin Y6 might also exert similar effects, contributing to the development of new antitumor and antiviral therapies (Ota, Chinen, Yoshida, Kudo, Nagumo, Shiwa, Yamada, Umihara, Iwasaki, Masumoto, Yokoshima, Yoshikawa, Fukuyama, Kobayashi, & Usui, 2016).
properties
Product Name |
eudistomin Y6 |
---|---|
Molecular Formula |
C18H9Br3N2O2 |
Molecular Weight |
525 g/mol |
IUPAC Name |
(6-bromo-9H-pyrido[3,4-b]indol-1-yl)-(3,5-dibromo-4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C18H9Br3N2O2/c19-9-1-2-14-11(7-9)10-3-4-22-16(15(10)23-14)17(24)8-5-12(20)18(25)13(21)6-8/h1-7,23,25H |
InChI Key |
MOHJSPJKJDRDEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(N2)C(=NC=C3)C(=O)C4=CC(=C(C(=C4)Br)O)Br |
synonyms |
eudistomin Y6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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